molecular formula C8H9BrN2O2 B8808790 4-Bromo-N-methoxy-N-methylpicolinamide

4-Bromo-N-methoxy-N-methylpicolinamide

Cat. No. B8808790
M. Wt: 245.07 g/mol
InChI Key: GUXAAXFFFZOESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-methoxy-N-methylpicolinamide is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-N-methoxy-N-methylpicolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-methoxy-N-methylpicolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-N-methoxy-N-methylpicolinamide

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

4-bromo-N-methoxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3

InChI Key

GUXAAXFFFZOESV-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NC=CC(=C1)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of commercially-available 4-bromopicolinic acid (10.0 g, 49.5 mmole) in 200 mL of anhydrous THF at room temperature is added N,O-hydroxylamine hydrochloride (4.83 g, 49.5 mmol), triethylamine (6.9 mL, 49.5 mmol), carbonyl diimidazole (CDl) (12.0 g, 74.3 mmol) and N,N-dimethyl amino pyridine (DMAP) (20 mg, 0.16 mmol). After stirring at room temperature for 4 hours, an aliquot is taken and injected on LC-MS to check the reaction progress. Upon completion of the reaction, the reaction mixture is quenched with 100 mL of water and extracted with 2×150 mL of ethyl acetate. The combined organic layers are concentrated and purified by chromatography (hexanes 95%, EtOAc 5% step gradient) to give 4-bromo-pyridine-2-carboxylic acid methoxy-methyl-amide (1) as a thick yellow oil (10.4 g, yield 86%) MS ES+247.02.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
N,O-hydroxylamine hydrochloride
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethyl amino pyridine
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.